Product packaging for 4-Methylbenzoylmalononitrile(Cat. No.:CAS No. 46290-14-6)

4-Methylbenzoylmalononitrile

Cat. No.: B3328433
CAS No.: 46290-14-6
M. Wt: 184.19 g/mol
InChI Key: BFGUXCOLDRHVOR-UHFFFAOYSA-N
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Description

4-Methylbenzoylmalononitrile is a malononitrile derivative of interest in synthetic organic chemistry and medicinal chemistry research. Compounds featuring the malononitrile functional group are widely utilized as key intermediates and building blocks in organic synthesis . They are frequently employed in Knoevenagel condensation reactions to construct complex molecular architectures, including heterocyclic compounds and polymers . In research settings, structurally related benzylidenemalononitrile analogs have been investigated for various biological activities, serving as scaffolds for developing enzyme inhibitors and potential therapeutic agents . Malononitrile-based compounds are also explored in materials science for their optical properties and as chemosensors for metal ion detection . Handling Precautions: Please refer to the Safety Data Sheet (SDS) before use. Malononitrile derivatives can be toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation . Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B3328433 4-Methylbenzoylmalononitrile CAS No. 46290-14-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylbenzoyl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-8-2-4-9(5-3-8)11(14)10(6-12)7-13/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGUXCOLDRHVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methylbenzoylmalononitrile

Classical and Established Synthetic Routes

The foundational methods for synthesizing compounds structurally related to 4-Methylbenzoylmalononitrile, particularly the vinylogous isomers, rely on the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile (B47326).

In a typical procedure for the synthesis of 2-(4-methylbenzylidene)malononitrile , 4-methylbenzaldehyde (B123495) is reacted with malononitrile in the presence of a basic catalyst. Common catalysts for this transformation include weak organic bases like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). The reaction is often carried out in a suitable organic solvent, such as ethanol (B145695), and may require heating to proceed to completion. The mechanism involves the deprotonation of malononitrile to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final product.

Similarly, the synthesis of 2-(1-(4-methylphenyl)ethylidene)malononitrile can be achieved through the Knoevenagel condensation of 4-methylacetophenone with malononitrile. However, ketones are generally less reactive than aldehydes in this reaction, often necessitating more forcing conditions or more active catalytic systems.

The direct synthesis of 2-(4-methylbenzoyl)malononitrile follows a different classical pathway, namely the C-acylation of malononitrile. This can be accomplished by reacting malononitrile with a 4-methylbenzoyl halide, such as 4-methylbenzoyl chloride, in the presence of a base. The base is required to deprotonate malononitrile, generating the nucleophilic carbanion that attacks the acyl chloride.

Contemporary and Emerging Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of compounds like this compound and its isomers. These approaches often involve the use of advanced catalytic systems, alternative reaction media, and novel energy sources.

Catalyst-Mediated Synthesis

The use of catalysts is central to both classical and contemporary syntheses. Modern approaches, however, emphasize the development of highly active and recoverable catalysts to improve the sustainability of the process.

In the realm of homogeneous catalysis for Knoevenagel-type reactions, various catalysts have been explored. For instance, a samarium(III) chloride (SmCl₃) catalyzed method has been reported for the C-acylation of malononitrile with acid chlorides. organic-chemistry.org This recyclable and efficient catalytic system allows the reaction to proceed in moderate to excellent yields under mild conditions. organic-chemistry.org The reaction is typically carried out in a solvent like toluene (B28343) with the presence of a base such as triethylamine. organic-chemistry.org

CatalystReactantsProductYieldConditionsReference
SmCl₃Malononitrile, 4-Methylbenzoyl chloride2-(4-methylbenzoyl)malononitrileHighToluene, Triethylamine organic-chemistry.org

This table presents a representative example of a homogeneous catalytic system for the synthesis of the target compound.

Heterogeneous catalysts offer significant advantages in terms of ease of separation and reusability. For Knoevenagel condensations leading to isomers of the target compound, a variety of solid catalysts have been investigated. These include basic materials like hydrotalcites, which have proven effective as solid bases in different reactions. Modified hydrotalcites, such as Ti-Al-Mg and Zn-Al-Mg hydrotalcites prepared by combustion methods, have been successfully employed in the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile.

Another example of a heterogeneous catalyst is the use of monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT). nih.gov These nanohybrids have shown high catalytic performance for the Knoevenagel condensation of various aryl aldehydes with malononitrile under mild conditions, often in a water/methanol (B129727) solvent system at room temperature. nih.gov

CatalystReactantsProductYieldConditionsReference
Ti-Al-Mg HydrotalciteBenzaldehyde, MalononitrileBenzylidenemalononitrile (B1330407)HighEthyl acetate, 60°C
NiCu@MWCNT4-Iodobenzaldehyde, Malononitrile2-(4-iodobenzylidene)malononitrileHighWater/Methanol, Room Temp. nih.gov

This table showcases examples of heterogeneous catalysts used in the synthesis of related benzylidenemalononitrile derivatives.

Solvent-Free and Mechanochemical Syntheses

In a push towards greener chemistry, solvent-free and mechanochemical approaches have gained significant attention. Knoevenagel condensations, in particular, have been shown to proceed efficiently under these conditions.

Solvent-free reactions can be conducted by simply mixing the reactants, sometimes with a solid catalyst, and applying heat or microwave irradiation. For instance, the Knoevenagel condensation of aromatic ketones with malononitrile has been successfully carried out under solvent-free conditions using catalysts like ammonium acetate or silica (B1680970) gel, often assisted by microwave irradiation. arkat-usa.orgresearchgate.netumich.edu

Mechanochemical synthesis, which involves inducing reactions by mechanical force (e.g., ball milling), offers another solvent-free alternative. The mechanochemical Knoevenagel condensation of various benzaldehydes with malononitrile has been reported to proceed efficiently, sometimes even in the absence of a catalyst. researchgate.net

MethodReactantsCatalystConditionsProductReference
Solvent-free (Microwave)Acetophenone (B1666503), MalononitrileNH₄OAc or Silica GelMicrowave irradiation2-(1-phenylethylidene)malononitrile arkat-usa.orgresearchgate.netumich.edu
Mechanochemical (Ball Milling)Fluorobenzaldehydes, MalononitrileNone50 Hz, 30 min2-(fluorobenzylidene)malononitriles researchgate.net

This table provides examples of solvent-free and mechanochemical approaches for the synthesis of related compounds.

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific literature on the continuous flow synthesis of this compound is scarce, the principles of flow chemistry are readily applicable to the Knoevenagel condensation.

Flow reactors can be employed to carry out the reaction between a 4-methyl-substituted benzaldehyde or acetophenone and malononitrile in the presence of a homogeneous or, more advantageously, a heterogeneous catalyst packed in a column. This setup allows for continuous production, precise control over reaction parameters (temperature, pressure, residence time), and easy separation of the product from the catalyst. The use of immobilized catalysts is particularly well-suited for flow processes, enabling long-term, continuous operation without the need for catalyst filtration.

Process Optimization for Enhanced Yield and Purity

The synthesis of this compound, primarily through the Knoevenagel condensation of 4-methylbenzaldehyde and malononitrile, is subject to various process parameters that significantly influence the reaction's efficiency, yield, and the purity of the final product. Optimization of these parameters is crucial for developing scalable, cost-effective, and environmentally benign manufacturing processes. Key areas of optimization include the choice of reaction solvent, the catalytic system employed, and the control of physical parameters such as temperature and pressure.

Influence of Reaction Solvents and Media

The solvent system in which the Knoevenagel condensation is performed plays a pivotal role in the reaction's outcome. The solvent not only facilitates the dissolution of reactants but can also influence reaction rates and equilibria by stabilizing intermediates and transition states.

Research indicates that solvent polarity and the ability to form hydrogen bonds are critical factors. Protic solvents, such as ethanol, have been shown to be highly effective for this type of condensation. nih.gov They are believed to perform better than aprotic solvents due to their polarity and their capacity to stabilize the intermediate species formed during the reaction. nih.gov In some catalytic systems, ethanol has been identified as the optimal solvent, leading to excellent conversion rates at ambient temperatures. nih.gov

Mixed solvent systems have also been explored to enhance reaction efficiency. For the synthesis of related benzylidenemalononitrile derivatives, a mixture of water and methanol (1:1 v/v) has been demonstrated to be more effective than using either water or methanol individually. nih.gov The use of water as a co-solvent is advantageous from a green chemistry perspective, reducing the reliance on volatile organic compounds.

Furthermore, novel media like deep eutectic solvents (DESs) have been investigated as green alternatives to traditional organic solvents. researchgate.net These solvents can act as both the reaction medium and the catalyst, offering advantages such as low toxicity, non-volatility, and improved atom economy. researchgate.net

The selection of the solvent directly impacts the work-up procedure. For instance, after a reaction in ethanol, the product can often be isolated through simple filtration and recrystallization to achieve high purity. rsc.org

Table 1: Effect of Solvent on Knoevenagel Condensation Yield

Solvent System Catalyst Temperature Reaction Time Yield (%) Reference
Water/Methanol (1:1) NiCu@MWCNT Room Temp. 20 min 94 ± 2 nih.gov
Ethanol Amino-bifunctional frameworks Room Temp. 5 min ~100 (conversion) nih.gov
Water No Catalyst Not Specified Not Specified No Reaction nih.gov
Methanol No Catalyst Not Specified Not Specified No Reaction nih.gov

Role of Catalysts and Additives

The Knoevenagel condensation is a catalyzed reaction, and the choice of catalyst is paramount for achieving high yield and purity. wikipedia.org The reaction generally requires a basic catalyst to facilitate the deprotonation of the active methylene compound (malononitrile). wikipedia.org

Heterogeneous Catalysts: Significant research has focused on the development of heterogeneous catalysts, which offer advantages such as easy separation from the reaction mixture, reusability, and reduced waste generation. nih.gov One notable example is the use of monodisperse carbon nanotube-based NiCu nanohybrids (NiCu@MWCNT). nih.gov This catalyst has demonstrated high efficiency for the condensation of 4-methylbenzaldehyde with malononitrile, yielding the desired product in a short reaction time at room temperature. nih.gov The catalytic activity of such nanohybrids is often superior to many homogeneous catalysts. nih.gov

Homogeneous Catalysts: While heterogeneous catalysts are preferred for industrial applications, various homogeneous catalysts, including weak amines like piperidine, are also effective. wikipedia.org However, their use complicates product purification, as the catalyst must be separated from the product and unreacted starting materials. nih.gov

Catalyst-Free and Alternative Systems: In the absence of a catalyst, the Knoevenagel condensation between 4-methylbenzaldehyde and malononitrile does not proceed under typical conditions. nih.gov This underscores the essential role of the catalyst in activating the reactants. As mentioned previously, certain reaction media, like deep eutectic solvents, can function as both solvent and co-catalyst, providing a dual role that simplifies the reaction setup. researchgate.net

Table 2: Performance of NiCu@MWCNT Catalyst for Synthesis of 2-(4-methylbenzylidene)malononitrile

Substrate 1 Substrate 2 Catalyst Solvent Temperature Time (min) Yield (%)
4-Methylbenzaldehyde Malononitrile NiCu@MWCNT Water/Methanol (1:1) Room Temp. 20 94 ± 2

Data sourced from a study on various aryl aldehydes. 4-Methylbenzaldehyde (p-tolualdehyde) was one of the substrates tested. nih.gov

Temperature and Pressure Effects on Reaction Kinetics

Temperature and pressure are fundamental parameters that control reaction kinetics. For the synthesis of this compound, the optimization of these parameters is geared towards achieving a high reaction rate while minimizing side reactions and energy consumption.

Temperature: The Knoevenagel condensation for producing this compound is often highly efficient at ambient or room temperature. nih.govnih.gov Studies utilizing catalysts like NiCu@MWCNT nanohybrids or amino-bifunctional frameworks report excellent yields and short reaction times without the need for heating. nih.govnih.gov

Operating at room temperature offers several significant advantages for process optimization:

Energy Efficiency: It drastically reduces the energy costs associated with heating the reaction mixture, making the process more economical and environmentally friendly.

Selectivity: Lower temperatures can suppress the formation of undesired byproducts, leading to higher purity of the crude product and simplifying downstream purification processes.

While higher temperatures could potentially increase the reaction rate, for this specific transformation, the catalytic systems available are sufficiently active at ambient conditions, making elevated temperatures unnecessary.

Pressure: The synthesis of this compound via Knoevenagel condensation is typically conducted at atmospheric pressure. The available literature on this reaction does not indicate that pressure is a critical parameter for optimization. There is no evidence to suggest that applying high pressure would significantly enhance the reaction rate or yield.

Conducting the reaction at atmospheric pressure is a major advantage for process scale-up, as it obviates the need for specialized and costly high-pressure reactors. This simplifies the engineering and operational aspects of the manufacturing process, contributing to lower capital and operating costs.

Reactivity and Transformational Chemistry of 4 Methylbenzoylmalononitrile

Cyclocondensation Reactions and Heterocycle Formation

4-Methylbenzoylmalononitrile, also known as p-methylphenacylmalononitrile, belongs to the class of β-keto dinitriles. These compounds are highly versatile synthons in organic chemistry due to the presence of multiple reactive sites: an active methylene (B1212753) group flanked by two nitrile groups, and a carbonyl group. This functionality allows for a variety of chemical transformations, particularly cyclocondensation and multicomponent reactions, to form diverse carbocyclic and heterocyclic frameworks. Research on the closely related phenacylmalononitrile demonstrates its utility in synthesizing complex molecules, such as functionalized cyclopentenes through cycloaddition reactions.

Synthesis of Nitrogen-Containing Heterocyclic Systems

The synthesis of nitrogen-containing heterocycles often relies on the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with binucleophilic reagents containing nitrogen.

Formation of Pyrazoles and Related Structures

The standard synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. For this compound, the β-keto dinitrile system provides the necessary three-carbon backbone.

Reaction with Hydrazine: It is anticipated that this compound would react with hydrazine hydrate (B1144303) in a cyclocondensation reaction. The reaction would likely proceed via initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon, followed by intramolecular cyclization involving one of the nitrile groups, and subsequent dehydration to yield a substituted aminopyrazole. The expected product would be 5-amino-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile .

Reaction with Substituted Hydrazines: Using substituted hydrazines, such as phenylhydrazine, would be expected to yield N-substituted pyrazole (B372694) derivatives. The regioselectivity of this reaction can sometimes be influenced by the reaction conditions and the nature of the substituents on the hydrazine.

Quinolone and Pyrimidinone Architectures

The construction of quinolone and pyrimidinone rings typically requires different synthetic strategies, such as the Gould-Jacobs or Conrad-Limpach reactions for quinolones, and reactions of β-dicarbonyl compounds with urea (B33335) or amidines for pyrimidinones. Direct synthesis from this compound for these specific architectures is not a commonly reported pathway without significant modification of the substrate. However, derivatives of the malononitrile (B47326) moiety are instrumental in other routes to these heterocycles.

Multicomponent Cyclocondensations

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. Malononitrile is a cornerstone reagent in many MCRs for generating heterocyclic libraries.

While no specific MCRs detailing the use of this compound have been found, its structural features suggest it could act as the active methylene component in reactions analogous to those involving malononitrile or ethyl cyanoacetate. For instance, in a Hantzsch-type pyridine (B92270) synthesis or a Gewald aminothiophene synthesis, it could potentially replace the more common active methylene compounds, leading to more complex, substituted heterocyclic products.

Formation of Oxygen-Containing Heterocyclic Systems

The synthesis of oxygen-containing heterocycles like pyrans or furans from β-keto dinitriles is well-established, often proceeding through base-catalyzed reactions with suitable partners.

Synthesis of 4H-Pyrans: A common route to substituted 2-amino-4H-pyrans involves a three-component reaction between an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound. This compound could theoretically act as the active methylene component, reacting with an aldehyde and a β-ketoester, for example, to yield a highly functionalized pyran derivative.

Construction of Sulfur-Containing Heterocyclic Frameworks

The Gewald reaction is a classic and powerful multicomponent method for the synthesis of 2-aminothiophenes. It involves the condensation of a carbonyl compound, an α-cyano ester (or other active methylene nitrile), and elemental sulfur in the presence of a base.

Gewald Aminothiophene Synthesis: Although typically initiated with a ketone or aldehyde, it is conceivable that this compound could participate in a Gewald-type reaction. The active methylene group could react with elemental sulfur and a suitable electrophile to construct the thiophene (B33073) ring, resulting in a polysubstituted 2-aminothiophene derivative.

Participation in Multicomponent Reactions (MCRs)

This compound is a versatile building block in organic synthesis, particularly in multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single operation to form a product that incorporates portions of all starting materials. nih.govtcichemicals.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.govtcichemicals.com The reactivity of this compound in MCRs is primarily attributed to the presence of the activated methylene group flanked by two nitrile groups and the electrophilic benzoyl carbonyl group.

Malononitrile and its derivatives are well-documented participants in a wide array of MCRs, often leading to the synthesis of diverse and structurally complex heterocyclic frameworks. nih.gov The typical reaction mechanisms involving malononitrile in MCRs include Knoevenagel condensation and Michael addition. nih.gov In a Knoevenagel condensation, the active methylene group of malononitrile reacts with an aldehyde or ketone. nih.gov The Michael addition pathway involves the addition of the malononitrile carbanion to an unsaturated compound. nih.gov

The Ugi reaction is a four-component reaction (4CR) that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org This reaction is renowned for its ability to generate peptide-like structures and is a cornerstone of combinatorial chemistry for drug discovery. organic-chemistry.orgnih.govsciepub.com The core of the Ugi reaction is the formation of an α-aminoacyl amide derivative. organic-chemistry.org

While direct and specific examples of this compound participating as the primary carbonyl component in a classical Ugi four-component reaction are not extensively detailed in the reviewed literature, the general mechanism allows for the use of various ketones. The reaction commences with the formation of an imine from the ketone and amine, which is then protonated by the carboxylic acid. wikipedia.org This activated iminium ion is attacked by the isocyanide, followed by a nucleophilic attack of the carboxylate anion. The sequence concludes with a Mumm rearrangement to yield the final stable bis-amide product. wikipedia.org Given the presence of the ketone carbonyl group, this compound could theoretically serve as the carbonyl component in Ugi and Ugi-type reactions. nih.govnih.gov

Variations of the Ugi reaction exist where the components can be modified to produce different scaffolds, such as the Ugi-Smiles reaction which uses a phenol (B47542) instead of a carboxylic acid. wikipedia.org

The Passerini reaction is one of the oldest isocyanide-based MCRs, a three-component reaction (3CR) involving a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide. wikipedia.orgorganicreactions.orgorganic-chemistry.org The product of this reaction is an α-acyloxy amide. wikipedia.orgorganicreactions.org The reaction is typically conducted in aprotic solvents at high concentrations and is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state. wikipedia.orgorganic-chemistry.org

Similar to the Ugi reaction, the carbonyl group of this compound makes it a potential substrate for the Passerini reaction. In this context, it would react with a carboxylic acid and an isocyanide to form a complex α-acyloxy amide derivative. The high functional group tolerance of the Passerini reaction makes it a versatile tool in organic synthesis. wikipedia.org Although specific studies detailing the use of this compound in this reaction were not prominent in the search results, the general applicability of ketones suggests its potential utility. nih.govnih.gov

Beyond the classic named MCRs, this compound is an excellent candidate for various other tandem, domino, or one-pot reactions. wikipedia.orgnih.gov These processes involve multiple bond-forming events occurring consecutively in a single flask without the need to isolate intermediates, leading to a significant increase in molecular complexity. wikipedia.orgbeilstein-journals.org

Malononitrile itself is a key reagent in the synthesis of numerous heterocyclic compounds through MCRs, often facilitated by ultrasound irradiation as a green chemistry approach. nih.gov For instance, malononitrile can react with aldehydes and a source of nitrogen (like ammonium (B1175870) acetate) in one-pot procedures to generate substituted pyridines and other nitrogen-containing heterocycles.

One-pot photoenzymatic methods have been developed for the synthesis of β-chiral malononitrile derivatives, starting with a Knoevenagel condensation followed by an asymmetric enzymatic reduction. rsc.org This highlights the adaptability of malononitrile-containing scaffolds to multi-step, single-vessel transformations.

Reaction Type Components Typical Product Potential Role of this compound
Ugi-4CRKetone, Amine, Carboxylic Acid, Isocyanideα-Aminoacyl AmideKetone Component
Passerini-3CRKetone, Carboxylic Acid, Isocyanideα-Acyloxy AmideKetone Component
Knoevenagel CondensationCarbonyl, Active Methylene Compoundα,β-Unsaturated NitrileCarbonyl or Methylene Component (as a derivative)
Michael AdditionMichael Acceptor, Nucleophile (Malononitrile Anion)1,5-Dicarbonyl/Dinitrile CompoundPrecursor to Michael Donor

Nucleophilic and Electrophilic Activation and Reactivity

The chemical behavior of this compound is dictated by its distinct functional groups, which can act as both nucleophilic and electrophilic centers.

Nucleophilic Character: The most significant site of nucleophilicity is the α-carbon atom situated between the two electron-withdrawing nitrile groups. The protons on this carbon are highly acidic, and their removal by a base generates a stabilized carbanion (a dicyanomethylide ion). This carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.

Michael Addition: As a strong nucleophile, the carbanion derived from this compound can add to α,β-unsaturated carbonyl compounds or nitroalkenes. nih.gov

Alkylation and Acylation: The nucleophilic carbon can be alkylated or acylated using appropriate electrophiles.

Electrophilic Character: The primary electrophilic centers in the molecule are the carbonyl carbon of the benzoyl group and the carbon atoms of the nitrile groups.

Carbonyl Carbon: This carbon is susceptible to attack by a wide range of nucleophiles, including organometallic reagents, hydrides, amines, and alcohols. Such reactions form the basis for many of the multicomponent reactions discussed previously.

Nitrile Carbons: The carbons of the cyano groups are also electrophilic and can undergo nucleophilic addition, although this is generally less favorable than addition to the carbonyl group. Under certain conditions, they can be hydrolyzed to amides or carboxylic acids, or react with organometallic reagents.

Functional Group Interconversions and Derivatization Strategies

The functional groups within this compound offer numerous possibilities for chemical modification and the synthesis of a wide array of derivatives.

Reactions of the Nitrile Groups: The twin nitrile groups are versatile handles for further chemical transformations.

Reduction: The nitrile groups can be reduced to primary amines (R-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu This conversion opens up pathways to a variety of amine-based derivatives.

Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed, first to amides and then to carboxylic acids. This allows for the transformation of the malononitrile moiety into a malonic acid derivative.

Cyclization Reactions: The nitrile groups, in conjunction with the neighboring carbonyl group, are often involved in cyclization reactions to form heterocyclic systems like pyridines, pyrimidines, and thiazoles.

Reactions of the Carbonyl Group: The ketone functionality can be readily transformed into other functional groups.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol (hydroxyl group) using reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Conversion to Halides: The corresponding alcohol can be converted into an alkyl halide, which is a good leaving group for subsequent nucleophilic substitution reactions. ub.edu

Derivatization: The carbonyl can react with hydroxylamine (B1172632) to form an oxime or with hydrazines to form hydrazones, providing routes to other functionalized molecules. vanderbilt.edu

A summary of potential derivatization strategies is presented below.

Functional Group Reagent/Condition Resulting Functional Group Reference
Nitrile (C≡N)LiAlH₄ or H₂/CatalystPrimary Amine (-CH₂NH₂) vanderbilt.edu
Nitrile (C≡N)H₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)
Carbonyl (C=O)NaBH₄Secondary Alcohol (-CH(OH))
Secondary Alcohol (-CH(OH))SOCl₂ or PBr₃Alkyl Halide (-CH(X)) ub.edu
Carbonyl (C=O)H₂NOHOxime (-C=NOH) vanderbilt.edu

Mechanistic Investigations of 4 Methylbenzoylmalononitrile Reactions

Elucidation of Reaction Pathways and Intermediates

The reactions of 4-Methylbenzoylmalononitrile are primarily governed by the reactivity of its constituent functional groups: the 4-methylbenzoyl group and the malononitrile (B47326) moiety. The elucidation of reaction pathways for this compound often involves identifying key intermediates that are formed and consumed during the course of the reaction.

One of the most characteristic reactions of this compound is the Knoevenagel condensation , where the acidic methylene (B1212753) protons of the malononitrile group react with a carbonyl compound, such as an aldehyde or ketone. The generally accepted mechanism for this reaction, when catalyzed by a base, proceeds through the following steps:

Deprotonation: A base abstracts a proton from the α-carbon of malononitrile, forming a resonance-stabilized carbanion. The presence of two cyano groups significantly increases the acidity of these protons, facilitating this step.

Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate, an alkoxide.

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or a protic solvent, yielding a β-hydroxy dinitrile.

Dehydration: The β-hydroxy dinitrile undergoes dehydration, typically facilitated by the catalyst or heat, to form the final α,β-unsaturated product, a substituted ylidenemalononitrile. The driving force for this step is the formation of a conjugated system.

Another important reaction pathway for this compound involves the Michael addition , where a nucleophile attacks the β-carbon of the α,β-unsaturated system that can be formed from a Knoevenagel condensation product derived from this compound. The malononitrile moiety itself can also act as a Michael donor. The intermediate in this reaction is a resonance-stabilized enolate.

Furthermore, the benzoyl group can undergo nucleophilic addition at the carbonyl carbon. For instance, the addition of cyanide can lead to the formation of a cyanohydrin intermediate. Studies on cyanohydrin formation have shown that the reaction is reversible and base-catalyzed. The key intermediate is a tetrahedral alkoxide formed after the nucleophilic attack of the cyanide ion on the carbonyl carbon.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding the factors that influence the speed of a reaction and for substantiating proposed mechanisms. For reactions involving this compound, kinetic experiments typically involve monitoring the concentration of reactants or products over time under various conditions, such as different temperatures, catalyst concentrations, and reactant concentrations.

In the context of the Knoevenagel condensation, kinetic studies have been performed on analogous systems, such as the reaction of substituted benzaldehydes with malononitrile. These studies often reveal that the reaction rate is dependent on the concentrations of both the aldehyde and the malononitrile, as well as the catalyst. The rate-determining step is often found to be the initial nucleophilic attack of the malononitrile carbanion on the carbonyl group.

The electronic nature of the substituents on the benzaldehyde (B42025) ring has a significant impact on the reaction rate. Electron-withdrawing groups on the aromatic ring of the benzaldehyde moiety generally increase the reaction rate by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups, such as the methyl group in this compound, can decrease the reaction rate.

The activation energy (Ea) for the Knoevenagel condensation of benzaldehyde with malononitrile has been determined in several studies, providing a quantitative measure of the energy barrier that must be overcome for the reaction to occur.

ReactantsCatalystSolventActivation Energy (Ea) (kcal/mol)Reference
Benzaldehyde and MalononitrileTi-hydrotalciteEthyl acetate (B1210297)10.01 ias.ac.in
p-Bromobenzaldehyde and MalononitrileZn@ZIF-67Not specified12.22 researchgate.net

This table presents representative activation energies for the Knoevenagel condensation reaction, providing insight into the energy requirements for similar reactions involving this compound.

Computational Chemistry and Molecular Modeling for Reaction Mechanism Prediction

Computational chemistry and molecular modeling have become indispensable tools for predicting and understanding reaction mechanisms at the molecular level. Methods such as Density Functional Theory (DFT) allow for the calculation of the energies of reactants, products, intermediates, and transition states along a proposed reaction pathway.

For the Knoevenagel condensation, DFT calculations can be used to model the entire reaction profile. This includes the initial deprotonation of malononitrile, the nucleophilic attack on the carbonyl group to form the tetrahedral intermediate, and the subsequent dehydration step. The calculated energy barriers for each step can help to identify the rate-determining step of the reaction.

Computational studies can also provide detailed structural information about the transition states, which are high-energy, short-lived species that are difficult to observe experimentally. The geometry of the transition state can reveal important details about the mechanism, such as the degree of bond formation and bond breaking.

For instance, in the Knoevenagel condensation of benzaldehyde with malononitrile, computational studies have elucidated the structure of the transition state for the C-C bond forming step, showing the approach of the malononitrile carbanion to the carbonyl carbon.

Reaction StepCalculated ParameterValue (kcal/mol)Computational Method
Knoevenagel Condensation (Butanone + Malononitrile)Activation Energy (C-C bond formation)21.7DFT
Knoevenagel Condensation (Butanone + Malononitrile)Reaction Free Energy (Intermediate 4a formation)20.3DFT

This interactive table showcases calculated energy values for key steps in a Knoevenagel condensation reaction, illustrating the application of computational chemistry in mechanistic studies.

Spectroscopic Techniques for In Situ Reaction Monitoring

Spectroscopic techniques that allow for the real-time, or in situ, monitoring of chemical reactions are invaluable for mechanistic investigations. These methods provide a continuous stream of data as the reaction progresses, enabling the identification of transient intermediates and the determination of reaction kinetics.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for in situ reaction monitoring. By immersing an ATR probe directly into the reaction mixture, spectra can be collected at regular intervals without the need for sampling. mt.commt.com This technique is particularly useful for monitoring the disappearance of reactant peaks and the appearance of product peaks. For example, in the Knoevenagel condensation, the disappearance of the C=O stretching vibration of the benzoyl group and the appearance of the C=C stretching vibration of the product can be tracked over time.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for in situ reaction monitoring. By performing the reaction directly in an NMR tube, changes in the chemical environment of the protons and carbons can be observed as the reaction proceeds. nih.govresearchgate.net This can provide detailed information about the structure of intermediates and products. For instance, the formation of the cyanohydrin intermediate from the reaction of this compound with cyanide could be monitored by the appearance of a new signal corresponding to the methine proton of the cyanohydrin.

These in situ techniques provide a wealth of data that, when combined with kinetic analysis and computational modeling, allows for a comprehensive understanding of the reaction mechanisms of this compound.

Applications of 4 Methylbenzoylmalononitrile As a Versatile Synthetic Precursor

Utilization as a Building Block for Complex Organic Architectures

The strategic importance of 4-Methylbenzoylmalononitrile in synthetic organic chemistry lies in its utility as a fundamental building block for constructing sophisticated molecular architectures. The malononitrile (B47326) fragment is a classic component in Knoevenagel condensation reactions, where it readily reacts with aldehydes and ketones to form new carbon-carbon bonds. This reactivity is the first step in many multi-component reactions (MCRs), which allow for the assembly of complex products in a single, efficient step.

As a derivative of malononitrile, this compound is an ideal substrate for synthesizing highly substituted carbocyclic and heterocyclic compounds. Its activated methylene (B1212753) group can participate in Michael additions, acting as a nucleophile that attacks α,β-unsaturated carbonyl compounds. This reaction is pivotal for forming 1,5-dicarbonyl intermediates, which can then undergo intramolecular cyclization to produce six-membered rings. The presence of the 4-methylbenzoyl group can influence the stereochemistry and electronic properties of the resulting molecules, providing a route to tailored molecular shapes and functionalities researchgate.net.

Furthermore, the dinitrile functionality can be transformed into various other chemical groups, expanding its synthetic potential. For instance, the cyano groups can be hydrolyzed to carboxylic acids, reduced to amines, or used to construct fused ring systems, making this compound a key starting material for creating polycyclic and functionally dense molecules.

Role in the Synthesis of Scaffolds for Chemical Research

Heterocyclic compounds are of immense interest in medicinal chemistry and drug discovery due to their prevalence in biologically active natural products and synthetic drugs. This compound is an excellent precursor for a variety of N-heterocyclic scaffolds that are foundational to pharmaceutical research. nih.gov

One of the most significant applications is in the synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives. nih.govnih.gov

Pyrazoles : The reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of highly substituted aminopyrazoles. These five-membered heterocyclic rings are considered "privileged scaffolds" in medicinal chemistry, appearing in drugs with anti-inflammatory, analgesic, and anticancer properties. nih.govnih.govijnrd.org The 4-methylbenzoyl substituent at the pyrazole core allows for further functionalization, enabling the creation of extensive libraries of compounds for screening and lead optimization.

Pyrimidines : Through condensation reactions with reagents like urea (B33335), thiourea, or guanidine, this compound can be used to construct the pyrimidine ring. bu.edu.eg Pyrimidines are core components of nucleobases in DNA and RNA and are integral to many therapeutic agents, including antiviral and anticancer drugs. chemijournal.com Multicomponent reactions involving an aldehyde, this compound, and a barbituric acid derivative can yield complex fused pyrimidine systems, such as pyranopyrimidines, in an efficient manner. nih.gov

The ability to readily generate these diverse and pharmacologically relevant scaffolds makes this compound a critical tool for researchers exploring new therapeutic agents and chemical probes for biological systems.

Development of Precursors for Functional Materials

Beyond its applications in medicinal chemistry, the heterocyclic and highly conjugated systems derived from this compound are valuable as precursors for functional organic materials. The electronic properties of these molecules can be tuned by modifying their structure, making them suitable for applications in materials science.

Compounds synthesized from malononitrile derivatives are known to serve as building blocks for synthetic dyes and molecules with interesting photophysical properties. researchgate.net For example, the reaction of this compound to form pyridinium (B92312) salts can generate chromophores with potential applications in nonlinear optics (NLO). researchgate.netrsc.org Organic materials with strong NLO properties are sought after for use in optical communications, data storage, and other photonic technologies. The intramolecular charge transfer characteristics, often found in donor-acceptor substituted aromatic systems that can be built from this precursor, are a key requirement for second- and third-order NLO activity.

Furthermore, the extended π-systems present in fused heterocyclic scaffolds derived from this precursor can impart fluorescent properties. These fluorescent organic compounds are precursors for developing organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging agents. The versatility of this compound allows for the systematic modification of the final molecular structure, enabling the fine-tuning of absorption and emission wavelengths to meet the specific demands of a given application.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methylbenzoylmalononitrile, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Knoevenagel condensation, where 4-methylbenzaldehyde reacts with malononitrile in ethanol under reflux with a base catalyst (e.g., 4-methylmorpholine). For example, a similar malononitrile derivative was synthesized by refluxing equimolar aldehyde and malononitrile in ethanol for 2 hours, yielding a red crystalline product after filtration . Optimization of solvent polarity (e.g., ethanol vs. DMF) and catalyst choice (amine vs. metal catalysts) can significantly impact reaction efficiency and purity.

Table 1 : Example Reaction Conditions for Malononitrile Derivatives

ComponentAmountSolventCatalystTimeYield
4-Methylbenzaldehyde1.5 gEthanol4-Methylmorpholine2 h82%
Malononitrile0.587 gEthanolPiperidine3 h75%

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation typically employs a combination of ¹H NMR (to identify aromatic protons and methyl groups) and FT-IR (to confirm nitrile C≡N stretching at ~2200 cm⁻¹). However, inconsistencies in published NMR data (e.g., missing splitting patterns for methyl groups) necessitate cross-validation with mass spectrometry (HRMS for molecular ion confirmation) and X-ray crystallography (for unambiguous bond-length analysis). For instance, X-ray refinement of a related benzylidene-malononitrile derivative confirmed planar geometry and hydrogen bonding motifs .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing nitrile groups activate the α-carbon for nucleophilic attack. For example, in SNAr (nucleophilic aromatic substitution), the methylbenzoyl group directs electrophiles to para/ortho positions. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) reveal steric and electronic effects. Evidence from fluoro-substituted analogs shows that substituent electronegativity alters reaction pathways, necessitating controlled pH and solvent polarity .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or polymorphic forms. To address this:

  • Variable Temperature NMR can identify dynamic equilibria (e.g., keto-enol tautomerism).
  • Powder XRD distinguishes crystalline vs. amorphous phases.
  • Solvent Screening (e.g., DMSO-d6 vs. CDCl3) may resolve peak splitting caused by aggregation. For example, unresolved methyl signals in CDCl3 might sharpen in deuterated DMSO due to altered solubility .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Methodological Answer : Stability studies recommend:

  • Storage Conditions : Argon atmosphere at -20°C in amber vials to prevent photodegradation.
  • Compatibility Testing : Avoid contact with strong oxidizers (e.g., peroxides) or moisture. Evidence from chlorinated analogs highlights hydrolysis risks, necessitating desiccants like silica gel .

Methodological Design Considerations

Q. What experimental frameworks are optimal for studying this compound’s bioactivity?

  • Methodological Answer : Prioritize multiple case study research (26% prevalence in chemical methodology studies) over single-case designs. For example:

  • In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence quenching, correlating activity with substituent electronic profiles.
  • Dose-response curves : Use Hill slope analysis to differentiate allosteric vs. competitive inhibition.
  • Control experiments : Include malononitrile-free analogs to isolate the methylbenzoyl group’s contribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.